molecular formula C18H14N4O3S B4588547 (7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE

(7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE

Cat. No.: B4588547
M. Wt: 366.4 g/mol
InChI Key: SJZIAZPCOABGMT-APSNUPSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic compound that belongs to the class of thiazolotriazines This compound is characterized by its unique structure, which includes a benzodioxole moiety, a pyridine ring, and a thiazolotriazine core

Scientific Research Applications

(7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe or tool in biological studies to investigate specific biochemical pathways or molecular interactions.

    Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various industrial processes.

Preparation Methods

The synthesis of (7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzodioxole Moiety: This step involves the synthesis of the benzodioxole ring, which can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Pyridine Ring: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Construction of the Thiazolotriazine Core: This step involves the formation of the thiazolotriazine ring system, which can be achieved through the cyclization of appropriate thioamide and hydrazine derivatives.

    Final Coupling Reaction: The final step involves the coupling of the benzodioxole, pyridine, and thiazolotriazine moieties under specific reaction conditions to form the target compound.

Chemical Reactions Analysis

(7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolotriazine core, leading to the formation of various substituted derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes and ketones, forming Schiff bases and other condensation products.

Mechanism of Action

The mechanism of action of (7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE can be compared with other similar compounds, such as:

    Thiazolotriazine Derivatives: These compounds share the thiazolotriazine core and may have similar chemical properties and applications.

    Benzodioxole Derivatives: Compounds with the benzodioxole moiety may have similar electronic and optical properties.

    Pyridine Derivatives: Compounds with the pyridine ring may have similar biological activities and applications in medicinal chemistry.

The uniqueness of this compound lies in its combination of these three distinct moieties, which confer specific chemical, biological, and physical properties that are not found in other compounds with only one or two of these moieties.

Properties

IUPAC Name

(7Z)-3-(1,3-benzodioxol-5-yl)-7-(pyridin-4-ylmethylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S/c23-17-16(7-12-3-5-19-6-4-12)26-18-20-9-21(10-22(17)18)13-1-2-14-15(8-13)25-11-24-14/h1-8H,9-11H2/b16-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZIAZPCOABGMT-APSNUPSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N=C2N(CN1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC=NC=C5)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1N=C2N(CN1C3=CC4=C(C=C3)OCO4)C(=O)/C(=C/C5=CC=NC=C5)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
Reactant of Route 2
Reactant of Route 2
(7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
Reactant of Route 3
Reactant of Route 3
(7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
Reactant of Route 4
Reactant of Route 4
(7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
Reactant of Route 5
(7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
Reactant of Route 6
(7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE

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